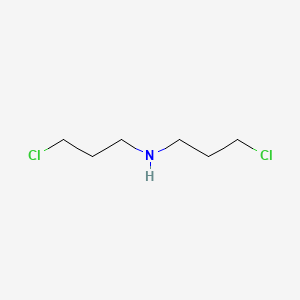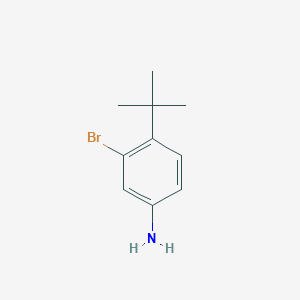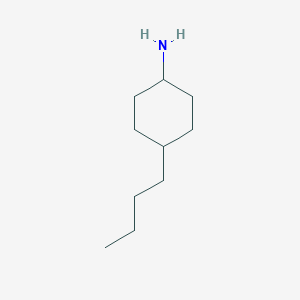
Acétate de benzyle 2-(diéthoxyphosphoryl)
Vue d'ensemble
Description
Benzyl 2-(diethoxyphosphoryl)acetate is an organophosphorus compound with the molecular formula C13H19O5P and a molecular weight of 286.26 g/mol. This compound is known for its diverse applications in scientific research and industry, particularly due to its unique chemical structure and properties.
Applications De Recherche Scientifique
Benzyl 2-(diethoxyphosphoryl)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: This compound has been studied for its potential biological activities, including modulation of glutamate receptors and inhibition of cancer cell growth.
Medicine: Research has explored its antiviral properties and potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
Target of Action
Benzyl 2-(diethoxyphosphoryl)acetate is a synthetic compound that primarily targets metabotropic glutamate receptors on the surface of cells . These receptors play a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity .
Mode of Action
It is structurally similar to vitamin d3 and binds to metabotropic glutamate receptors . It may inhibit the release of calcium ions from intracellular stores or regulate the expression of genes .
Biochemical Pathways
glutamatergic signaling pathways . These pathways are involved in various physiological processes, including learning, memory, and neuronal survival .
Result of Action
Benzyl 2-(diethoxyphosphoryl)acetate has been shown to have a variety of biological activities, including glutamate receptor modulating activity , inhibition of cancer cell growth , and antiviral activity . These effects are likely the result of the compound’s interaction with its primary targets and the subsequent changes in cellular processes .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Other factors, such as pH, presence of other substances, and specific cellular conditions, could also potentially affect the compound’s action.
Analyse Biochimique
Biochemical Properties
Benzyl 2-(diethoxyphosphoryl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate glutamate receptors, which are crucial for synaptic transmission in the central nervous system . Additionally, Benzyl 2-(diethoxyphosphoryl)acetate inhibits the growth of cancer cells by interacting with specific proteins involved in cell proliferation and survival . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules, thereby affecting their function.
Cellular Effects
Benzyl 2-(diethoxyphosphoryl)acetate influences various types of cells and cellular processes. In neuronal cells, it modulates glutamate receptor activity, which can impact cell signaling pathways and neurotransmission . In cancer cells, Benzyl 2-(diethoxyphosphoryl)acetate inhibits cell growth and induces apoptosis, affecting gene expression and cellular metabolism . These effects are mediated through changes in cell signaling pathways, such as the activation or inhibition of specific kinases and transcription factors.
Molecular Mechanism
The molecular mechanism of Benzyl 2-(diethoxyphosphoryl)acetate involves several key interactions at the molecular level. It binds to glutamate receptors, altering their conformation and modulating their activity . This binding can lead to either inhibition or activation of the receptors, depending on the specific context. Additionally, Benzyl 2-(diethoxyphosphoryl)acetate can inhibit or activate enzymes involved in cell proliferation and survival, leading to changes in gene expression and cellular function . These molecular interactions are crucial for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl 2-(diethoxyphosphoryl)acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Benzyl 2-(diethoxyphosphoryl)acetate remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, such as prolonged inhibition of cancer cell growth or modulation of neurotransmission.
Dosage Effects in Animal Models
The effects of Benzyl 2-(diethoxyphosphoryl)acetate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular function. Additionally, high doses of Benzyl 2-(diethoxyphosphoryl)acetate can result in toxic or adverse effects, such as cellular toxicity or disruption of normal physiological processes .
Metabolic Pathways
Benzyl 2-(diethoxyphosphoryl)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and biological activity . These interactions can affect metabolic flux and the levels of specific metabolites. For example, Benzyl 2-(diethoxyphosphoryl)acetate may be metabolized by enzymes involved in the detoxification of xenobiotics, leading to the formation of metabolites that can be further processed or excreted .
Transport and Distribution
The transport and distribution of Benzyl 2-(diethoxyphosphoryl)acetate within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, Benzyl 2-(diethoxyphosphoryl)acetate may be transported into cells via specific membrane transporters, and its distribution within the cell can be affected by binding to intracellular proteins .
Subcellular Localization
Benzyl 2-(diethoxyphosphoryl)acetate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, Benzyl 2-(diethoxyphosphoryl)acetate may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . These localization patterns are crucial for understanding the compound’s biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl 2-(diethoxyphosphoryl)acetate can be synthesized through a multi-step process involving the reaction of benzyl alcohol with diethyl phosphite in the presence of a base, followed by esterification with acetic acid. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of Benzyl 2-(diethoxyphosphoryl)acetate involves large-scale reactors and optimized reaction conditions to maximize efficiency. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2-(diethoxyphosphoryl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives, depending on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Propriétés
IUPAC Name |
benzyl 2-diethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O5P/c1-3-17-19(15,18-4-2)11-13(14)16-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRQFHJPBPUOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)OCC1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299957 | |
| Record name | Benzyl (diethoxyphosphoryl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7396-44-3 | |
| Record name | 7396-44-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl (diethoxyphosphoryl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)





